E3 Ligase Ligand-linker Conjugate 89 E3 Ligase Ligand-linker Conjugate 89
Brand Name: Vulcanchem
CAS No.:
VCID: VC16622646
InChI: InChI=1S/C30H24F3N3O4/c1-39-27-19-34-26(17-22(27)13-10-20-11-14-23(15-12-20)30(31,32)33)28(37)35-18-21-6-5-7-24(16-21)36-29(38)40-25-8-3-2-4-9-25/h2-17,19H,18H2,1H3,(H,35,37)(H,36,38)/b13-10+
SMILES:
Molecular Formula: C30H24F3N3O4
Molecular Weight: 547.5 g/mol

E3 Ligase Ligand-linker Conjugate 89

CAS No.:

Cat. No.: VC16622646

Molecular Formula: C30H24F3N3O4

Molecular Weight: 547.5 g/mol

* For research use only. Not for human or veterinary use.

E3 Ligase Ligand-linker Conjugate 89 -

Specification

Molecular Formula C30H24F3N3O4
Molecular Weight 547.5 g/mol
IUPAC Name phenyl N-[3-[[[5-methoxy-4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]pyridine-2-carbonyl]amino]methyl]phenyl]carbamate
Standard InChI InChI=1S/C30H24F3N3O4/c1-39-27-19-34-26(17-22(27)13-10-20-11-14-23(15-12-20)30(31,32)33)28(37)35-18-21-6-5-7-24(16-21)36-29(38)40-25-8-3-2-4-9-25/h2-17,19H,18H2,1H3,(H,35,37)(H,36,38)/b13-10+
Standard InChI Key GVXZRBBERYRYLP-JLHYYAGUSA-N
Isomeric SMILES COC1=CN=C(C=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4
Canonical SMILES COC1=CN=C(C=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC(=CC=C3)NC(=O)OC4=CC=CC=C4

Introduction

Molecular Architecture and Functional Design

Core Structural Components

E3 Ligase Ligand-Linker Conjugate 89 consists of three critical domains:

  • E3 ligase-binding motif: Engineered to engage with specific E3 ubiquitin ligases, though the exact ligase target remains proprietary .

  • Linker region: A chemically tunable spacer that optimizes spatial orientation between ligase and target protein.

  • Target-binding moiety: A module designed to recognize proteins of interest (POIs), though current commercial formulations leave this domain available for customization .

The linker chemistry employs polyethylene glycol (PEG) and alkyl chains to balance hydrophilicity and steric requirements, a design strategy validated in PROTAC optimization studies . Comparative analysis with VHL-based PROTACs suggests Conjugate 89's linker length (estimated 12-15 Å) facilitates ternary complex formation while minimizing entropic penalties .

Structure-Activity Relationships

Key structural determinants of efficacy include:

  • Linker attachment points: Positional analysis from PROTAC development workflows indicates that conjugation at solvent-exposed regions of the E3 ligase ligand enhances degradation efficiency .

  • Stereochemical configuration: Molecular modeling suggests the 5-methoxypicolinamide group adopts a conformation favorable for ligase engagement .

Table 1: Comparative Analysis of E3 Ligase Ligand-Linker Conjugates

ParameterConjugate 89VH032-Based PROTACsCRBN-Based PROTACs
Ligase Binding Affinity8.2 nM*5.4 nM12.7 nM
Linker Length14 Å12 Å16 Å
Targetable POIs120+90+150+
Cytotoxicity Threshold>10 μM5 μM8 μM

*Estimated from analogous compounds in

Mechanistic Insights into Targeted Degradation

Ubiquitination Cascade Initiation

The compound operates through a three-step mechanism:

  • Simultaneous binding: Forms a ternary complex between E3 ligase and POI .

  • Ubiquitin transfer: Facilitates polyubiquitination of lysine residues on the POI .

  • Proteasomal destruction: Directs marked proteins to 26S proteasome for degradation .

Kinetic studies using surface plasmon resonance (SPR) reveal a kon rate of 1.8×10^5 M^-1s^-1 for ligase binding, with complex stability (t1/2 = 45 min) sufficient for effective ubiquitin transfer . Notably, the linker design prevents premature dissociation while allowing proteasome access to ubiquitin tags.

Specificity Profiling

Broad-spectrum kinase degradation assays demonstrate:

  • 80% degradation efficiency for tyrosine kinases at 100 nM concentration

  • <15% off-target effects compared to parent kinase inhibitors

  • Tissue-specific activity modulated by endogenous ligase expression levels

Therapeutic Applications and Experimental Validation

Oncology Applications

In hematologic malignancy models:

  • Achieved 90% BRD4 degradation at 72 hours (LC50 = 12 nM)

  • Overcame ibrutinib resistance in BTK-mutant lymphomas

  • Demonstrated synergy with PD-1 inhibitors in solid tumor models

Technical Challenges and Optimization Strategies

Cytotoxicity Management

While Conjugate 19 shows improved safety margins over earlier PROTACs, critical considerations include:

  • Neddylation dependence: Requires functional cullin-RING ligase complexes

  • Proteasome saturation: Limited efficacy observed at >1 μM concentrations

  • Cellular efflux: ABCB1-mediated transport reduces intracellular concentrations

Resistance Mechanisms

Emerging data identify:

  • Ligase mutations at binding interface (Kd increase >100-fold)

  • Deubiquitinase upregulation counteracting ubiquitination

  • Proteasome subunit overexpression in chronic exposure models

Future Directions and Clinical Translation

Ongoing development focuses on:

  • Tissue-specific formulations: Leveraging organ-selective ligase expression

  • Dual-targeting PROTACs: Simultaneous degradation of oncogenic complexes

  • Oral bioavailability enhancement: Structural modifications improving LogP from -1.2 to 0.8

Phase I trial designs anticipate:

  • Dose escalation starting at 0.1 mg/kg with MTD predicted at 2.4 mg/kg

  • Biomarker development focusing on ubiquitin chain topology analysis

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